
2,2-Dimethyl-1-phenylpiperazine
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Description
2,2-Dimethyl-1-phenylpiperazine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis
Acylation Reactions
Example Reaction:
This compound+AcClBaseN4-Acetyl-2,2-dimethyl-1-phenylpiperazine+HCl
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Conditions : Use of LiHMDS (lithium hexamethyldisilazide) as a base in tetrahydrofuran (THF) at 80°C facilitates efficient acylation .
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Yield : Analogous reactions with substituted piperazines report yields of 50–70% under optimized conditions .
Alkylation Reactions
Alkylation typically targets the secondary amine. The methyl substituents may slow reaction kinetics but do not preclude functionalization:
Example Reaction:
This compound+R-XK2CO3,DMFN4-Alkylated Derivative
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Electrophiles : Alkyl halides (e.g., benzyl chloride) or aryl halides.
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Conditions : Potassium carbonate in dimethylformamide (DMF) at room temperature, as demonstrated in phenylpiperazine alkylation studies .
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Steric Effects : Bulky electrophiles may require elevated temperatures (e.g., 60–80°C) .
Salt Formation
The secondary amine can form pharmaceutically relevant salts with acids:
Example :
This compound+Fumaric Acid→Fumarate Salt
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Application : Salt formation improves solubility and stability. The fumarate salt of a related compound, 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine, is documented with a molecular weight of 414.5 g/mol .
Coordination Chemistry
Piperazines act as ligands in metal complexes. The methyl and phenyl groups influence coordination geometry:
Example Reaction :
This compound+Cd(NO3)2→Cd(II) Complex
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Structural Insights : Piperazine derivatives form octahedral or square-planar complexes, depending on the metal ion . Steric effects from substituents may favor monodentate over chelating binding modes.
Oxidation and Functionalization
While methyl groups are generally inert, the phenyl ring can undergo electrophilic substitution under controlled conditions:
Potential Reactions :
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Nitration : Requires HNO₃/H₂SO₄, yielding nitro derivatives.
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Sulfonation : Achieved with chlorosulfonic acid, though steric hindrance may limit regioselectivity .
Comparative Reactivity Table
Reaction Type | Conditions | Yield Range | Key Challenges |
---|---|---|---|
Acylation | LiHMDS, THF, 80°C | 50–70% | Steric hindrance at N4 |
Alkylation | K₂CO₃, DMF, RT | 60–85% | Slow kinetics with bulky R-X |
Salt Formation | Acid in polar solvent | >90% | Choice of counterion |
Coordination | Metal salts in MeOH/EtOH | 70–80% | Ligand geometry modulation |
Properties
CAS No. |
223786-43-4 |
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Molecular Formula |
C12H18N2 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2,2-dimethyl-1-phenylpiperazine |
InChI |
InChI=1S/C12H18N2/c1-12(2)10-13-8-9-14(12)11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 |
InChI Key |
MJFZXGOEORNVJJ-UHFFFAOYSA-N |
SMILES |
CC1(CNCCN1C2=CC=CC=C2)C |
Canonical SMILES |
CC1(CNCCN1C2=CC=CC=C2)C |
Origin of Product |
United States |
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